molecular formula C23H22FN7O2 B11243183 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone

Cat. No.: B11243183
M. Wt: 447.5 g/mol
InChI Key: MNIYUVOFOVPUKK-UHFFFAOYSA-N
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Description

1-{4-[3-(3-FLUOROPHENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHAN-1-ONE is a complex organic compound that features a triazolopyrimidine core, a fluorophenyl group, and a piperazine moiety

Properties

Molecular Formula

C23H22FN7O2

Molecular Weight

447.5 g/mol

IUPAC Name

1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone

InChI

InChI=1S/C23H22FN7O2/c1-16-4-2-7-19(12-16)33-14-20(32)29-8-10-30(11-9-29)22-21-23(26-15-25-22)31(28-27-21)18-6-3-5-17(24)13-18/h2-7,12-13,15H,8-11,14H2,1H3

InChI Key

MNIYUVOFOVPUKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-{4-[3-(3-FLUOROPHENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the triazolopyrimidine core. This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The fluorophenyl group is introduced via electrophilic aromatic substitution reactions, while the piperazine moiety is incorporated through nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-{4-[3-(3-FLUOROPHENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[3-(3-FLUOROPHENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core can bind to active sites of enzymes, inhibiting their activity, while the fluorophenyl group enhances the compound’s binding affinity and specificity. The piperazine moiety may contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidine derivatives, such as:

  • 1-{4-[3-(4-CHLOROPHENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHAN-1-ONE
  • 1-{4-[3-(3-METHOXYPHENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHAN-1-ONE

These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activity and pharmacokinetic properties. The presence of the fluorophenyl group in 1-{4-[3-(3-FLUOROPHENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHAN-1-ONE makes it unique, potentially offering enhanced binding affinity and specificity compared to its analogs .

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